5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHDVHQJPCJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178301 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-20-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256807-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrrole Derivatives
The core pyrrolo[2,3-b]pyridine scaffold is often assembled via cyclocondensation of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with aldehydes or 1,2-dicarbonyl compounds. For example, reacting 5-amino-1-cyclohexyl-1H-pyrrole-3-carbonitrile with N-methyl-3-formylindole in methanol catalyzed by AlCl₃ yields annulated products. This method emphasizes the role of Lewis acids in facilitating ring closure and improving yields (up to 65%).
Trifluoromethylation Techniques
Introducing the -CF₃ group can occur at two stages:
-
Pre-cyclization : Incorporating trifluoromethylated building blocks, such as trifluoromethyl ketones, into the precursor.
-
Post-cyclization : Direct electrophilic trifluoromethylation using reagents like TMS-CF₃ or Umemoto’s reagent.
The former is preferred for regioselectivity, as demonstrated in reactions where trifluoromethyl ketones participate in cyclocondensation with aminopyrrole carbonitriles.
Multi-Step Synthesis Pathways
Three-Component Reaction with Active Methylene Compounds
A robust method involves three-component reactions between 5-amino-1-substituted pyrrole-3-carbonitriles, aldehydes, and active methylene compounds (e.g., Meldrum’s acid, tetronic acid). For instance:
-
Reaction with Meldrum’s Acid : In DMF-TMSCl, 5-amino-1-(4-methoxybenzyl)-1H-pyrrole-3-carbonitrile reacts with benzaldehyde and Meldrum’s acid to form 6-aryl-5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitriles. Crystallographic data confirm the planar heterocyclic structure.
-
Tetronic Acid Participation : Similar reactions with tetronic acid yield fused tricyclic derivatives, with yields up to 78% under optimized conditions.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Amino-1-cyclohexylpyrrole | N-Methylindole-3-carbaldehyde | Methanol | AlCl₃ | 80°C | 65% |
| 5-Amino-1-(4-MeO-Bn)pyrrole | Benzaldehyde | DMF-TMSCl | None | 100°C | 72% |
| 5-Amino-1-(4-MeO-Bn)pyrrole | Tetronic acid | EtOH | Piperidine | 70°C | 78% |
Functionalization of the Pyrrolopyridine Core
Post-cyclization modifications include:
-
Nucleophilic Substitution : The cyano group at position 3 can undergo further reactions, such as hydrolysis to carboxylic acids or conversion to tetrazoles.
-
Electrophilic Aromatic Substitution : The electron-deficient pyridine ring directs electrophiles to specific positions, though the -CF₃ group’s electron-withdrawing nature necessitates careful optimization.
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF and THF enhance solubility of intermediates, favoring cyclization. For example, DMF-TMSCl mixtures act as dehydrating agents, driving reactions to completion.
-
Protic Solvents : Methanol and ethanol improve yields in AlCl₃-catalyzed reactions by stabilizing charged intermediates.
Catalytic Systems
-
Lewis Acids (AlCl₃, BF₃·OEt₂) : Accelerate cyclization by activating carbonyl groups. AlCl₃ in methanol increases yields from 33% to 65% in annulation reactions.
-
Transition Metal Catalysts : Palladium-based catalysts (e.g., Pd/C) facilitate hydrogenation steps in multi-path syntheses.
Structural Characterization and Analytical Data
Spectroscopic Techniques
-
¹H/¹³C NMR : Aromatic protons in the pyrrolopyridine core resonate at δ 7.5–8.5 ppm, while the -CF₃ group appears as a singlet at δ ~120 ppm in ¹³C NMR.
-
FT-IR : The nitrile stretch (C≡N) is observed at ~2200 cm⁻¹, and the pyrrole NH shows a broad peak near 3200 cm⁻¹.
-
HRMS : Molecular ion peaks confirm the molecular formula C₉H₄F₃N₃ (calc. 211.147).
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit specific kinases involved in cancer progression. A notable patent (WO2013114113A1) describes the use of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, which are crucial in the treatment of various cancers .
1.2 Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group enhances lipophilicity, potentially improving the ability of the compound to cross the blood-brain barrier .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques or via nucleophilic substitution methods.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Trifluoroacetic anhydride | Room temperature |
| 2 | Cyclization | Base (e.g., NaOH) | Heat |
| 3 | Carbonitrile formation | Cyanogen bromide | Reflux |
2.2 Physical Properties
The compound is characterized by a molecular formula of and a molecular weight of 186.13 g/mol. Its solid-state properties include high thermal stability and moderate solubility in organic solvents, making it suitable for various applications in organic synthesis and material sciences .
Material Science Applications
3.1 Organic Electronics
Due to its unique electronic properties, this compound is being explored as a potential material for organic semiconductors and photovoltaic devices. The trifluoromethyl group enhances charge carrier mobility, which is critical for improving device efficiency.
3.2 Coatings and Polymers
The compound's stability and chemical resistance make it an excellent candidate for high-performance coatings and polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are essential for industrial applications.
Case Studies
4.1 Inhibition Studies on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
4.2 Neuroprotective Mechanism Investigation
In vitro studies assessing the neuroprotective mechanisms revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The pyrrolo[2,3-b]pyridine core can interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Positional Isomers: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Structural Difference: The cyano group is at position 4 instead of 3.
- Impact: Positional isomerism alters electronic distribution and steric accessibility. For example, the 3-cyano isomer may engage in hydrogen bonding or dipole interactions more effectively in biological targets due to proximity to the pyrrole nitrogen.
- Purity: Reported at 95% (CAS 1261365-58-5), suggesting comparable synthetic feasibility to the 3-cyano derivative .
Functional Group Variants: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structural Difference: The cyano group is replaced by a carboxylic acid (-COOH).
- Impact: The carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the cyano group’s neutral, electron-withdrawing nature. This substitution may enhance solubility in aqueous media but reduce membrane permeability.
- Applications : Used as a research chemical for conjugation or intermediate synthesis (CAS 1171920-15-2, purity 97%) .
Substituent Variants: 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Structural Differences : Trifluoromethyl (-CF₃) is replaced by chloro (-Cl) at position 5, and a methyl (-CH₃) group is added at position 2.
- Impact: Chloro vs. Methyl Group: Adds steric bulk, possibly hindering interactions with flat binding pockets.
- Safety : Designated for industrial use only, with distinct handling requirements (CAS 954112-83-5) .
Steric Modifications: 1-tert-Butyl-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Structural Difference : A tert-butyl group is introduced at position 1.
- Impact: Steric Shielding: The tert-butyl group protects the pyrrole nitrogen from oxidative metabolism, enhancing metabolic stability.
- Applications : Likely used in drug discovery to optimize bioavailability .
Tabulated Comparison of Key Properties
*Calculated based on molecular formula C₉H₄F₃N₃.
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group’s strong electron-withdrawing nature stabilizes adjacent substituents, making the 3-cyano derivative more reactive in nucleophilic substitution reactions compared to its chloro-methyl counterpart .
- Metabolic Stability : tert-butyl substitution () demonstrates a strategic approach to prolonging half-life in drug candidates, whereas the carboxylic acid variant () may require prodrug strategies for bioavailability .
- Industrial vs. Pharmaceutical Use : Safety data for 5-chloro-2-methyl derivatives highlight stricter handling protocols compared to trifluoromethylated analogs, reflecting differences in toxicity profiles .
Biological Activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with biological targets effectively. The chemical formula is , and it has a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Antiparasitic Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent antiparasitic effects. For instance, the incorporation of a trifluoromethyl group has been shown to enhance the activity against various parasites. In one study, a related compound with similar structural features demonstrated an EC50 value of , indicating strong antiparasitic potency compared to other analogs .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study highlighted that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant cytotoxicity against cancer cell lines. For example, compounds with modifications at the 3-position showed IC50 values ranging from to against various cancer types . These findings suggest that the trifluoromethyl substitution may play a critical role in enhancing anticancer activity.
Protein Kinase Inhibition
This compound has been explored as a potential inhibitor of protein kinases. Protein kinases are crucial in regulating cell signaling pathways involved in cancer progression and other diseases. The compound's structural features allow it to bind effectively to kinase domains, demonstrating promise in targeting specific kinases implicated in cancer and inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyrrolo[2,3-b]pyridine scaffold allows for effective binding to enzyme active sites, inhibiting their function.
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Metabolic Stability : The trifluoromethyl group contributes to increased metabolic stability, allowing for prolonged biological activity in vivo.
Case Studies
- Anticancer Efficacy : A recent study reported the evaluation of several derivatives of pyrrolo[2,3-b]pyridine against human cancer cell lines. The most potent derivative exhibited an IC50 value of against breast cancer cells .
- Inhibition of Protein Kinases : In another investigation focused on inflammatory diseases like rheumatoid arthritis, compounds derived from this scaffold were shown to selectively inhibit JAK1 kinase with promising therapeutic implications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated pyrrolopyridine precursors and trifluoromethyl-containing boronic acids. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with 4-(trifluoromethyl)phenylboronic acid under basic conditions (e.g., KCO) in toluene/EtOH/HO at 90–105°C, yielding derivatives with >85% efficiency after silica gel chromatography . Reaction temperature, catalyst loading (e.g., Pd(PPh)), and solvent polarity critically impact regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
H NMR and F NMR are essential for confirming the trifluoromethyl group (−66.5 to −66.7 ppm in CDCl) and aromatic proton environments (e.g., deshielded pyrrolopyridine protons at δ 8.8–8.9 ppm) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] for CHFIN at m/z 297.9220), while IR spectroscopy identifies nitrile stretches (~2243 cm) and nitro group vibrations (~1529 cm) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., −NO, −CF) at the 3- and 5-positions enhance binding to kinase targets by modulating electron density in the pyrrolopyridine core. For instance, 3-nitro-5-(trifluoromethyl) derivatives exhibit improved inhibitory activity compared to methoxy-substituted analogs due to stronger π-π stacking and hydrophobic interactions . Steric hindrance from bulky substituents (e.g., m-tolyl) can reduce solubility but improve metabolic stability .
Q. What methodological strategies resolve contradictions in reported reaction yields for halogenated intermediates?
Discrepancies in yields (e.g., 63–87% for bromination vs. iodination) arise from halogen electrophilicity and solvent effects. For example, bromination with N-bromosuccinimide (NBS) in dichloromethane at −50°C minimizes side reactions, while iodination requires milder conditions (room temperature, NaSO quenching) to prevent overhalogenation . Kinetic monitoring via H NMR (e.g., alkene proton shifts during chlorination) ensures precise reaction control .
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold be achieved for targeted drug discovery?
Directed ortho-metalation using strong bases (e.g., LDA) enables selective C–H functionalization at the 4-position, while Pd-catalyzed C–N coupling at the 1-position avoids competing pathways. For example, TsCl protection of the NH group directs Suzuki couplings to the 5-position, enabling sequential derivatization with aryl/heteroaryl boronic acids . Computational modeling (DFT) further predicts reactive sites for electrophilic substitution .
Methodological Considerations
Q. What purification techniques optimize the isolation of polar intermediates in multi-step syntheses?
Flash chromatography with gradient elution (e.g., DCM:EtOAc from 90:10 to 70:30) effectively separates nitro- and cyano-substituted intermediates . For highly polar byproducts, reverse-phase HPLC (C18 column, MeCN:HO + 0.1% TFA) resolves zwitterionic species, achieving >98% purity for biological assays .
Q. How do solvent and catalyst choices impact the scalability of trifluoromethylation reactions?
Trifluoromethylation via CuCF (generated from fluoroform) in DMF at 100°C achieves gram-scale yields with minimal metal residues . Alternatively, micellar catalysis (e.g., TPGS-750-M in water) enhances sustainability while maintaining >80% yield for aryl halide substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
